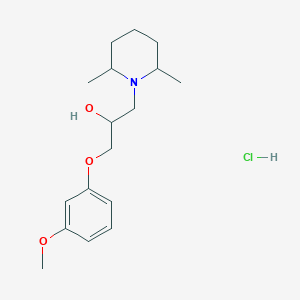![molecular formula C20H24FN3O2 B5156468 1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)
1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine, commonly known as FPPP, is a chemical compound that belongs to the piperazine family. FPPP has been the subject of scientific research for its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of FPPP is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in the release of dopamine, a neurotransmitter that is responsible for feelings of pleasure and reward. FPPP is also believed to modulate the activity of the serotonergic and dopaminergic systems in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
FPPP has been shown to have a number of biochemical and physiological effects. In animal studies, FPPP has been shown to increase the release of dopamine in the brain, which can lead to an increase in locomotor activity and a decrease in anxiety-like behavior. FPPP has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPPP in lab experiments is that it is relatively easy to synthesize and purify. FPPP is also stable under normal laboratory conditions, which makes it a good candidate for long-term studies. However, one limitation of using FPPP in lab experiments is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research on FPPP. One area of interest is the potential use of FPPP as an antidepressant and anxiolytic agent. Further studies are needed to determine the exact mechanism of action of FPPP and its effects on the serotonergic and dopaminergic systems in the brain. Another area of interest is the potential use of FPPP as a dopamine receptor agonist in the treatment of Parkinson's disease. Further studies are needed to determine the efficacy and safety of FPPP in humans. Overall, FPPP has the potential to be a valuable tool for scientific research in a variety of fields.
Métodos De Síntesis
FPPP can be synthesized through a two-step process. The first step involves the reaction of 1-(2-fluorophenyl)piperazine with 1-(2-furoyl)-3-piperidinone in the presence of a catalyst such as sodium ethoxide. The second step involves the reduction of the resulting intermediate with sodium borohydride to yield FPPP. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
FPPP has been studied for its potential applications in various scientific fields. In pharmacology, FPPP has been investigated for its potential as a dopamine receptor agonist. In neuroscience, FPPP has been studied for its ability to modulate the activity of the serotonergic and dopaminergic systems in the brain. FPPP has also been studied for its potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-17-6-1-2-7-18(17)23-12-10-22(11-13-23)16-5-3-9-24(15-16)20(25)19-8-4-14-26-19/h1-2,4,6-8,14,16H,3,5,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSBBRSMYBKBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-chloro-2-thienyl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5156388.png)
![N-(3-methoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5156393.png)
![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}diethylamine dihydrochloride](/img/structure/B5156401.png)

![2-chloro-N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5156418.png)

![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5156437.png)

![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
![4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5156447.png)
![methyl 3-{[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzoate](/img/structure/B5156457.png)

![2,4-dichloro-N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5156470.png)
